molecular formula C10H17N3S2 B11464874 ethyl [(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]carbamodithioate

ethyl [(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]carbamodithioate

Cat. No.: B11464874
M. Wt: 243.4 g/mol
InChI Key: HVEXUNWEDCAEGY-UHFFFAOYSA-N
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Description

Ethyl [(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]carbamodithioate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl [(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]carbamodithioate typically involves the reaction of 1,3,5-trimethyl-1H-pyrazole with ethyl isothiocyanate in the presence of a base such as sodium hydride. The reaction is carried out in anhydrous conditions to prevent hydrolysis of the isothiocyanate group. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and increased efficiency. The use of automated systems can also reduce the risk of contamination and improve the overall yield of the compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamodithioate group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Nucleophiles such as amines or alcohols, typically in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted carbamodithioates.

Scientific Research Applications

Ethyl [(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]carbamodithioate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of ethyl [(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]carbamodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with the active sites of enzymes, leading to their inhibition. This inhibition can disrupt various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

    1,3,5-Trimethylpyrazole: A precursor in the synthesis of ethyl [(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]carbamodithioate.

    Ethyl isothiocyanate: Another precursor used in the synthesis.

    Pyrazole derivatives: A broad class of compounds with similar structural features and diverse biological activities.

Uniqueness: this compound stands out due to its unique combination of a pyrazole ring and a carbamodithioate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C10H17N3S2

Molecular Weight

243.4 g/mol

IUPAC Name

ethyl N-[(1,3,5-trimethylpyrazol-4-yl)methyl]carbamodithioate

InChI

InChI=1S/C10H17N3S2/c1-5-15-10(14)11-6-9-7(2)12-13(4)8(9)3/h5-6H2,1-4H3,(H,11,14)

InChI Key

HVEXUNWEDCAEGY-UHFFFAOYSA-N

Canonical SMILES

CCSC(=S)NCC1=C(N(N=C1C)C)C

Origin of Product

United States

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